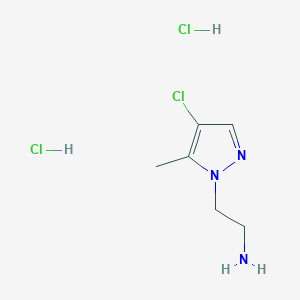
2-N-tert-butyl-6-chloro-4-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-N-tert-butyl-6-chloro-4-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine, also known as terbuthylazine, is a herbicide widely used in agriculture to control weeds. It belongs to the triazine family of herbicides and has been used since the 1980s. Terbuthylazine is a white crystalline solid with a molecular formula of C12H16ClN5 and a molecular weight of 249.75 g/mol.
Scientific Research Applications
Triazine Compounds in Environmental Studies
Triazine compounds, including 2-N-tert-butyl-6-chloro-4-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine, have been extensively studied for their environmental implications, particularly in groundwater monitoring and pollution studies. The research conducted by the Acetochlor Registration Partnership focused on monitoring various triazine compounds in groundwater, emphasizing their detection and the factors influencing their presence in shallow groundwater. This study is critical in understanding the environmental impact of triazine-based herbicides and their degradates (De Guzman et al., 2005).
Triazine Derivatives in Medicinal Chemistry
The structural significance of triazine derivatives, such as 2-N-tert-butyl-6-chloro-4-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine, is evident in medicinal chemistry. These compounds are recognized for their wide spectrum of biological activities, demonstrating potential in pharmaceutical research. They have been evaluated for various pharmacological activities, highlighting the versatility of the triazine nucleus in drug development (Verma et al., 2019).
Triazine Compounds in Material Science
In material science, triazine compounds are incorporated into various materials to enhance their properties. For example, the study by Schiroky et al. focused on formulating an experimental adhesive resin with the addition of a triazine compound. The addition of triazine significantly improved the antibacterial activity of the resin without compromising its structural integrity, demonstrating the utility of triazine compounds in developing advanced materials with enhanced properties (Schiroky et al., 2017).
properties
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5/c1-9-7-5-6-8-10(9)16-12-17-11(15)18-13(19-12)20-14(2,3)4/h5-8H,1-4H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUXXIAEIUDTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-tert-butyl-6-chloro-4-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2513329.png)
![Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate](/img/structure/B2513332.png)



![8-Amino-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-2-one](/img/structure/B2513338.png)
![7-[Chloro(difluoro)methyl]-5-methyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2513340.png)


![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2513345.png)

![3-[4-(4-Chlorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2513350.png)

